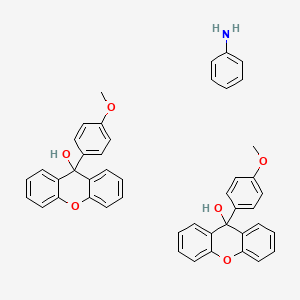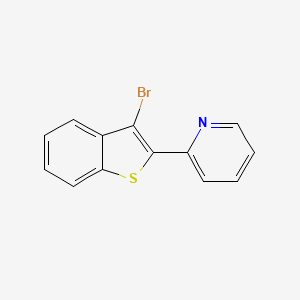![molecular formula C14H15NO5 B14196553 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid CAS No. 918486-80-3](/img/structure/B14196553.png)
4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid: is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the indole moiety with a butanoic acid group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 1H-indole-3-carbaldehyde with appropriate reagents to introduce the hydroxymethyl group . This is followed by esterification or amidation reactions to attach the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as controlled temperature and pH, are often employed to facilitate the reactions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-methanol derivatives .
Applications De Recherche Scientifique
4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
What sets 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid apart is its unique combination of the indole core with a butanoic acid group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
918486-80-3 |
|---|---|
Formule moléculaire |
C14H15NO5 |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
4-[2-(hydroxymethyl)-1H-indole-3-carbonyl]oxybutanoic acid |
InChI |
InChI=1S/C14H15NO5/c16-8-11-13(9-4-1-2-5-10(9)15-11)14(19)20-7-3-6-12(17)18/h1-2,4-5,15-16H,3,6-8H2,(H,17,18) |
Clé InChI |
GNYDRHTURFVKGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)CO)C(=O)OCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
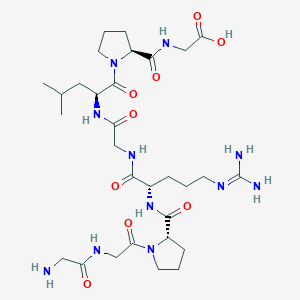
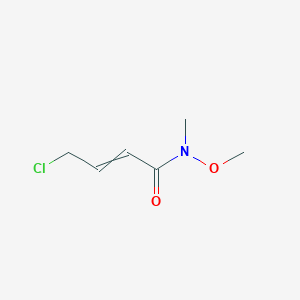
![Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-](/img/structure/B14196488.png)
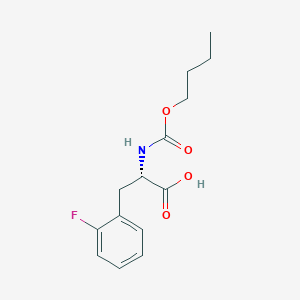
![2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene](/img/structure/B14196508.png)
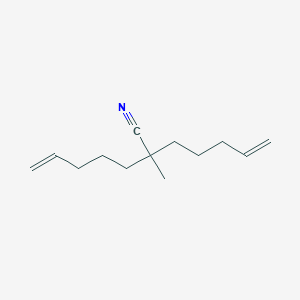
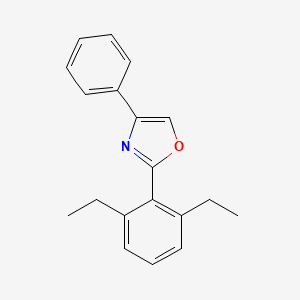
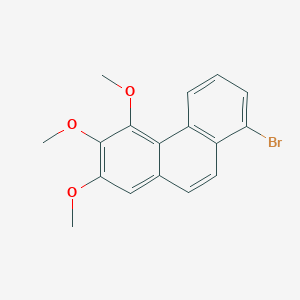
![{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14196523.png)
![(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14196529.png)
![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)
